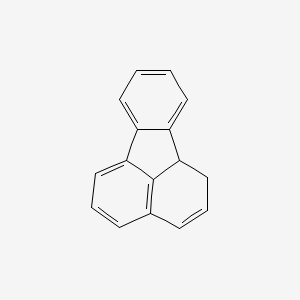

1,10b-Dihydrofluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35324-29-9 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,10b-dihydrofluoranthene |

InChI |

InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-9,15H,10H2 |

InChI Key |

BRAFGYUTFFBQFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C3C1C4=CC=CC=C4C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,10b Dihydrofluoranthene and Its Analogs

Pioneering Synthetic Routes to Dihydrofluoranthenes

The initial forays into the synthesis of dihydrofluoranthenes were largely centered around the reduction of the parent aromatic compound, fluoranthene (B47539). These early methods often employed harsh reaction conditions and lacked regioselectivity, leading to mixtures of various partially hydrogenated products. One of the classic approaches involved the use of dissolving metal reductions, such as the Birch reduction, which utilizes sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. While effective in reducing the aromatic system, controlling the precise location of hydrogenation to selectively yield the 1,10b-dihydro isomer proved to be a significant challenge.

Another early strategy involved the catalytic hydrogenation of fluoranthene over various metal catalysts like platinum, palladium, or nickel. However, these methods typically required high pressures and temperatures, often resulting in over-reduction to fully saturated perhydrofluoranthenes or complex product mixtures. The lack of fine control over the hydrogenation process limited the utility of these early methods for the specific synthesis of 1,10b-dihydrofluoranthene.

Modern Advancements in the Synthesis of this compound

Recent decades have witnessed the emergence of more refined and selective synthetic methods for accessing this compound. These modern approaches offer greater control over the reaction outcome, leading to higher yields and purities of the desired product.

Regioselective Hydrogenation and Reduction Strategies

A key advancement in the synthesis of this compound has been the development of regioselective hydrogenation and reduction techniques. These methods aim to selectively deliver hydrogen atoms to the C1 and C10b positions of the fluoranthene core. One successful approach involves the use of transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a suitable catalyst. This method often provides a milder alternative to high-pressure hydrogenation and can exhibit improved selectivity.

Furthermore, directed reduction strategies have been explored. By introducing a directing group onto the fluoranthene scaffold, it is possible to guide the reducing agent to a specific region of the molecule, thereby enhancing the regioselectivity of the reduction. Subsequent removal of the directing group then affords the desired this compound.

Cycloaddition and Rearrangement Approaches

Beyond the reduction of fluoranthene, cycloaddition reactions have emerged as a powerful tool for constructing the dihydrofluoranthene skeleton. For instance, a Diels-Alder reaction between a suitable diene and dienophile can be envisioned to form a key intermediate that can then be converted to the this compound framework. This approach offers the advantage of building the carbon skeleton with inherent control over the position of the double bonds.

Rearrangement reactions have also been employed in the synthesis of dihydrofluoranthenes. Certain precursors, upon treatment with acid or under thermal conditions, can undergo skeletal rearrangements to furnish the desired dihydrofluoranthene structure. The success of these methods often hinges on the careful design of the starting material to favor the desired rearrangement pathway.

Catalytic Synthesis of this compound

The development of sophisticated catalyst systems has revolutionized the synthesis of this compound. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various iridium-based complexes, have shown promise in the selective hydrogenation of fluoranthene. These catalysts can be tuned by modifying the ligand environment around the metal center, allowing for fine control over their activity and selectivity.

Heterogeneous catalysis has also seen significant advancements. The use of supported metal catalysts, where the active metal is dispersed on a high-surface-area support like carbon or alumina, can offer advantages in terms of catalyst recovery and reuse. The choice of support and the method of catalyst preparation can have a profound impact on the regioselectivity of the hydrogenation, with some systems showing a high preference for the formation of this compound.

Stereoselective Synthesis of this compound and its Chiral Forms

The this compound molecule possesses a stereocenter at the C10b position, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of considerable interest for applications in asymmetric catalysis and materials science.

Asymmetric hydrogenation, employing chiral catalysts, represents a direct approach to enantiomerically enriched this compound. Chiral rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands have been investigated for this purpose. The chiral environment created by the catalyst directs the hydrogenation to one face of the fluoranthene molecule, leading to a preference for one enantiomer over the other.

Another strategy involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the fluoranthene precursor. This chiral auxiliary then directs the subsequent reduction or cycloaddition step, leading to the formation of the dihydrofluoranthene with a specific stereochemistry. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Mechanistic Investigations of this compound Formation

Understanding the mechanism of this compound formation is crucial for optimizing existing synthetic methods and designing new, more efficient routes. Isotopic labeling studies, where deuterium (B1214612) is used in place of hydrogen, have provided valuable insights into the reaction pathways. By analyzing the position of deuterium incorporation in the product, it is possible to elucidate the sequence of bond-forming and bond-breaking events.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,10b Dihydrofluoranthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational preferences of organic molecules like 1,10b-Dihydrofluoranthene. auremn.org.br By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular geometry can be constructed.

Dynamic NMR Studies on this compound

Dynamic NMR (DNMR) spectroscopy is particularly powerful for investigating molecules that undergo conformational changes on the NMR timescale. fu-berlin.decopernicus.org For this compound, DNMR can be employed to study the energetics of conformational exchange processes. At ambient temperatures, the NMR spectrum might show averaged signals due to rapid interconversion between different conformers. However, by lowering the temperature, it is possible to slow down these exchange processes to the point where individual conformers can be observed separately. This allows for the determination of the energy barriers associated with these conformational changes.

The study of kinetic isotope effects using DNMR can also provide deeper mechanistic insights into intramolecular proton transfer reactions, should they occur within the dihydrofluoranthene system. fu-berlin.de While specific DNMR data for this compound is not extensively documented in publicly accessible literature, the principles of the technique are well-established for conformational analysis.

Solid-State NMR Applications for Structural Insights

Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide a wealth of structural information. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can be used to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. nih.gov These techniques are complementary and can be used to identify functional groups and probe molecular structure and dynamics. nih.gov

For this compound, the IR and Raman spectra would be characterized by bands corresponding to C-H stretching and bending modes of the aromatic and aliphatic portions of the molecule, as well as C-C stretching vibrations within the fused ring system. The interpretation of these spectra can be significantly enhanced by theoretical calculations, such as those based on density functional theory (DFT), which can predict vibrational frequencies and intensities with good accuracy. researchgate.net

Table 1: Predicted Vibrational Frequencies for Dihydro-Aromatic Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aliphatic CH₂ Scissoring | ~1465 |

| Aromatic C-H In-Plane Bending | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

Note: This table provides typical ranges for similar structural motifs and is not specific experimental data for this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic structure of a molecule by examining transitions between different electronic energy levels. youtube.comresearchgate.net

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, can provide further insights into the excited state properties. nih.govbiocompare.comdrawellanalytical.com The fluorescence spectrum, including the Stokes shift (the difference between the absorption and emission maxima), can be influenced by the molecular rigidity and the surrounding environment. youtube.com

Table 2: Representative Electronic Spectroscopy Data for Polycyclic Aromatic Hydrocarbons

| Spectroscopic Parameter | Typical Values for Similar Compounds |

| UV-Vis λmax (nm) | 250 - 400 |

| Molar Absorptivity (ε) | 10,000 - 100,000 M⁻¹cm⁻¹ |

| Fluorescence λem (nm) | 350 - 500 |

| Quantum Yield (Φf) | 0.1 - 0.8 |

Note: This table presents typical values for polycyclic aromatic hydrocarbons and is for illustrative purposes.

Mass Spectrometry for Mechanistic Elucidation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak, confirming its molecular weight.

The fragmentation pattern can provide valuable structural information. For instance, the loss of hydrogen atoms or small hydrocarbon fragments can help to piece together the connectivity of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent molecule and its fragments.

X-ray Crystallography of this compound Derivatives and Related Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, the structural analysis of its derivatives or co-crystals can provide invaluable information. mdpi.com

By introducing substituents or forming complexes, it may be possible to grow crystals of sufficient quality for X-ray diffraction analysis. The resulting crystal structure would reveal bond lengths, bond angles, and torsional angles with high precision. This information is crucial for understanding the fine details of the molecular geometry, including the planarity of the aromatic rings and the conformation of the dihydro- portion of the molecule. Furthermore, the crystal packing can provide insights into intermolecular interactions such as π-π stacking. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the characterization of chiral molecules. bruker.comwikipedia.orgnih.govjascoinc.com A molecule is chiral if it is non-superimposable on its mirror image.

In the case of this compound, the presence of a stereocenter at the 10b position, which is a quaternary carbon bonded to four different groups within the cyclic system, renders the molecule chiral. Therefore, this compound can exist as a pair of enantiomers.

As this compound is chiral, chiroptical spectroscopy would be applicable for its enantiomeric characterization.

Circular Dichroism (CD) Spectroscopy: This technique would measure the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting CD spectrum would be unique for each enantiomer, showing positive and negative bands that are mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of circularly polarized infrared light. It provides detailed structural information about the absolute configuration of chiral molecules in solution. wikipedia.orgnih.govjascoinc.com

While no specific experimental chiroptical data for this compound is currently published, theoretical calculations of CD and VCD spectra could be performed. By comparing the calculated spectra with experimental data (if it were to be collected), the absolute configuration of a specific enantiomer could be determined. dtic.mil

Theoretical and Computational Studies of 1,10b Dihydrofluoranthene

Quantum Chemical Investigations of Electronic Structure and Stability

While specific data for 1,10b-dihydrofluoranthene is not available, studies on related fluoranthene (B47539) derivatives demonstrate that the electronic properties are highly dependent on the nature and position of substituents and the degree of hydrogenation. acs.orgresearchgate.net For instance, the introduction of substituents can significantly alter the HOMO-LUMO gap and, consequently, the molecule's optical and electronic properties. acs.org A comparative theoretical study of different dihydrofluoranthene isomers would be necessary to determine their relative stabilities.

Computational Analysis of Reaction Pathways and Energy Landscapes

The study of reaction pathways and energy landscapes for this compound would involve computational modeling to map out the potential energy surface for various chemical transformations. acs.orgwikipedia.org This analysis helps in identifying transition states, reaction intermediates, and activation energies, thereby providing insights into the kinetics and thermodynamics of possible reactions, such as dehydrogenation to fluoranthene or further hydrogenation.

For other PAHs, computational studies have been instrumental in understanding their reactivity towards different reagents and predicting the most likely reaction sites. researchgate.net For example, the investigation of organometallic reactions often relies on DFT calculations to model intermediates and transition-state structures on the potential energy surface. acs.org In the absence of specific studies on this compound, one can only surmise that such computational approaches would be invaluable in predicting its chemical behavior.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics and intermolecular interactions of molecules. For a non-planar molecule like this compound, MD simulations could reveal the accessible conformations and the energy barriers between them. libretexts.org Furthermore, these simulations can provide insights into how the molecule interacts with other molecules, including solvents or other PAHs, which is crucial for understanding its behavior in condensed phases. researchgate.net

Aromaticity and Antiaromaticity Assessment in Dihydrofluoranthene Systems

The hydrogenation of one of the rings in fluoranthene to form this compound would significantly alter its aromatic character. The assessment of aromaticity is a complex topic, and various computational methods are used to quantify it. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net

Prediction and Validation of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. aip.org For this compound, theoretical calculations could provide predictions for its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. tandfonline.com

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and thus predicting UV-Vis spectra. researchgate.net Similarly, calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. The accuracy of these predictions is highly dependent on the chosen computational method and basis set. thieme-connect.com

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the reactivity of chemical systems. thieme-connect.comrsc.org By calculating various reactivity descriptors derived from DFT, such as the Fukui function, local softness, and electrostatic potential, one can predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. acs.orgrsc.org

For this compound, DFT calculations would be essential to understand its chemical reactivity profile. For instance, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, providing clues about its interaction with other chemical species. acs.org Although specific DFT studies on this compound are lacking, the general applicability of these methods to PAHs is well-established. researchgate.net

Reactivity Profiles and Derivatization Chemistry of 1,10b Dihydrofluoranthene

Electrophilic and Nucleophilic Substitution Reactions

While the fully aromatic fluoranthene (B47539) core is known to undergo electrophilic substitution reactions, the reactivity of the partially saturated 1,10b-dihydrofluoranthene is less documented. However, based on the principles of aromatic chemistry, the benzene (B151609) and biphenyl moieties within the this compound structure are expected to be susceptible to electrophilic attack. The presence of the dihydro component introduces non-aromatic, sp3-hybridized carbons, which can influence the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would likely proceed on the aromatic rings of the molecule. The precise location of substitution would be directed by the electronic effects of the dihydro portion and any existing substituents. For instance, the alkyl bridge can be considered as a weakly activating group, potentially directing electrophiles to the ortho and para positions of the aromatic rings.

Nucleophilic aromatic substitution on the unactivated aromatic rings of this compound is generally not favored under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. In the absence of such activating groups, harsh reaction conditions would be necessary to effectuate nucleophilic substitution.

Oxidation and Reduction Chemistry of the Dihydrofluoranthene Core

The dihydrofluoranthene core is readily susceptible to oxidation, leading to the formation of the fully aromatic fluoranthene. This aromatization can be achieved using various oxidizing agents. A common and efficient method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reagent effectively removes two hydrogen atoms from the dihydrofluoranthene core, resulting in the formation of the planar, aromatic fluoranthene system.

Conversely, the reduction of the corresponding aromatic fluoranthene can lead to the formation of dihydrofluoranthene isomers. For example, the reduction of fluoranthene using magnesium with acidified ethanol has been shown to produce 2,3-dihydrofluoranthene. While this specific isomer is different from this compound, it demonstrates the feasibility of reducing the fluoranthene core to a dihydro state. The choice of reducing agent and reaction conditions can influence the regioselectivity of the hydrogenation, potentially allowing for the targeted synthesis of different dihydrofluoranthene isomers.

Computational studies have also suggested that dihydrofluoranthene species can be formed through proton transfer reactions involving the fluoranthene radical anion. These studies indicate the relative thermodynamic stabilities of different isomers, with calculations showing 1,2-dihydrofluoranthene to be more stable than 1,3-dihydrofluoranthene.

Isomerization Pathways of this compound

The potential for isomerization in this compound arises from the presence of the non-aromatic dihydro bridge. Under certain conditions, such as acid or base catalysis, or through thermal or photochemical activation, migration of the double bonds within the dihydrofluoranthene core could occur, leading to the formation of other dihydrofluoranthene isomers.

The relative stability of these isomers plays a crucial role in determining the favored product of an isomerization reaction. As mentioned, computational studies have provided insights into the relative free energies of different dihydrofluoranthene isomers, suggesting that some isomers are thermodynamically more stable than others. Experimental investigation into the specific conditions that promote the interconversion of these isomers is an area for further research.

Cycloaddition Reactions Involving this compound

The diene and dienophilic character present within the this compound structure suggests its potential to participate in cycloaddition reactions. The partially saturated ring system contains double bonds that could act as dienophiles in Diels-Alder reactions with suitable dienes. Conversely, conjugated diene systems within the molecule could react with dienophiles.

For instance, the acenaphthylene moiety, which can be considered a structural component of this compound, is known to undergo cycloaddition reactions. It can react with various dienophiles to form new cyclic adducts. This reactivity suggests that this compound could similarly engage in cycloaddition reactions, providing a pathway to complex polycyclic structures. The specific regioselectivity and stereoselectivity of such reactions would depend on the electronic and steric properties of both the dihydrofluoranthene and the reacting partner.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be approached in two primary ways: by functionalizing the pre-formed dihydrofluoranthene core or by utilizing functionalized precursors in the initial synthesis of the dihydrofluoranthene skeleton.

Direct functionalization of the this compound core would likely involve electrophilic substitution reactions as discussed earlier, introducing substituents onto the aromatic rings. The reactivity of the dihydro portion could also be exploited, for instance, through radical reactions at the benzylic positions.

Alternatively, and often with greater control over the position of the functional group, substituted 1,10b-dihydrofluoranthenes can be prepared from appropriately functionalized starting materials. For example, the gold(I)-catalyzed intramolecular hydroarylation of substituted 9-(alkynyl)-9H-fluorene derivatives can provide access to a variety of substituted 1,10b-dihydrofluoranthenes. This approach allows for the introduction of functional groups at specific positions on the fluorene or the alkyne moiety prior to the cyclization reaction.

| Starting Material | Catalyst | Functionalized Product |

| Substituted 9-(alkynyl)-9H-fluorene | Gold(I) complex | Substituted this compound |

Polymerization and Oligomerization Potential of this compound Units

The incorporation of this compound units into polymers or oligomers is an area with potential for creating novel materials with interesting photophysical and electronic properties. The dihydrofluoranthene moiety could be incorporated into a polymer backbone or as a pendant group.

One potential route to polymerization would involve the synthesis of difunctionalized this compound monomers. For example, monomers bearing two polymerizable groups, such as vinyl or ethynyl functionalities, could be synthesized and subsequently polymerized through various polymerization techniques, including free-radical, cationic, or transition-metal-catalyzed polymerization.

Environmental Occurrence, Formation, and Abiotic Fate of 1,10b Dihydrofluoranthene

Formation Mechanisms in Pyrolytic and Combustion Processes

1,10b-Dihydrofluoranthene, a partially saturated polycyclic aromatic hydrocarbon (PAH), is not typically a primary product of pyrolytic and combustion processes. Instead, its formation is intrinsically linked to the generation of its parent PAH, fluoranthene (B47539). PAHs are ubiquitously formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and waste. nih.govnih.govrsc.org The formation of PAHs is a complex process involving the thermal decomposition of organic matter into smaller, reactive molecular fragments that then recombine to form larger, more stable aromatic structures.

The key mechanisms for PAH formation include:

Hydrogen Abstraction/Carbon Addition (HACA): This is a widely accepted mechanism for the growth of PAH molecules. It involves the abstraction of a hydrogen atom from an aromatic ring, creating a radical site that can then react with acetylene (B1199291) (C₂H₂) or other small hydrocarbon fragments, leading to the growth of the aromatic system.

Radical-Radical Recombination: Aromatic radicals can directly combine to form larger PAHs.

Cyclization of Aliphatic Precursors: Long-chain aliphatic hydrocarbons can cyclize and aromatize at high temperatures to form the initial aromatic rings, which then grow into larger PAHs.

While specific studies detailing the formation of this compound during combustion are scarce, it is plausible that it forms as a minor product alongside fluoranthene through hydrogenation reactions in cooler, hydrogen-rich zones of the combustion flame or during the cooling of exhaust gases. The stability of the fully aromatic fluoranthene makes it the more predominant product at high temperatures. digitellinc.com The presence of dihydro-PAHs in environmental samples is often attributed to post-emission transformation processes rather than direct emission from combustion sources.

Atmospheric Chemistry and Photodegradation of this compound

Once released into the atmosphere, this compound, like other PAHs, is subject to various transformation and removal processes. Its atmospheric fate is governed by its physical state (gas or particle-bound) and its reactivity with atmospheric oxidants.

Low molecular weight PAHs tend to exist in the vapor phase, while higher molecular weight PAHs are more likely to be adsorbed onto particulate matter. gjournals.org Given its molecular weight, this compound is expected to be distributed between the vapor and particulate phases.

Photodegradation:

Photolysis, or degradation by sunlight, is a significant removal pathway for many PAHs. informahealthcare.com PAHs can absorb ultraviolet (UV) radiation, leading to their electronic excitation and subsequent chemical reactions. The presence of a partially saturated ring in this compound may make it more susceptible to photodegradation compared to the fully aromatic and more stable fluoranthene. The C-H bonds in the dihydro- portion of the molecule are more susceptible to abstraction by photochemically generated radicals.

Reactions with Atmospheric Oxidants:

The primary atmospheric oxidants that react with PAHs are the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and ozone (O₃).

Hydroxyl Radical (•OH): Reaction with the •OH radical is a major degradation pathway for gas-phase PAHs during the daytime. The reaction is typically initiated by the addition of the •OH radical to the aromatic ring.

Nitrate Radical (NO₃•): During nighttime, in the absence of sunlight, the nitrate radical becomes an important oxidant for PAHs.

Ozone (O₃): Reactions with ozone are generally slower for PAHs compared to reactions with •OH and NO₃• radicals.

The partially saturated ring of this compound is expected to be more reactive towards these oxidants than the aromatic rings of fluoranthene. This increased reactivity would likely lead to a shorter atmospheric lifetime for this compound compared to its parent PAH. The degradation products would likely include hydroxylated and nitrated derivatives, as well as ring-opened products. gjournals.org

Hydrolysis and Other Abiotic Degradation Pathways in Aqueous Environments

In aquatic environments, the fate of this compound is influenced by its low water solubility and its tendency to partition to sediments and suspended particulate matter. informahealthcare.comnih.gov

Hydrolysis:

Other Abiotic Degradation Pathways:

Photooxidation in Water: In the presence of sunlight, PAHs dissolved in the upper layers of water bodies can undergo photooxidation. This process can be direct, through the absorption of UV light by the PAH molecule, or indirect, mediated by other photochemically produced reactive species in the water, such as singlet oxygen and hydroxyl radicals. informahealthcare.com

Sedimentation: Due to its hydrophobic nature, this compound will strongly adsorb to organic matter in sediments and soils, effectively removing it from the water column. nih.gov This partitioning to sediments can significantly increase its persistence in the environment.

Environmental Distribution and Persistence in Sediments and Soils (excluding specific concentrations or risk assessment)

The environmental distribution of this compound is largely governed by the same principles that apply to other PAHs. Once introduced into the environment, these compounds tend to associate with particulate matter in the atmosphere and are subsequently deposited onto soils and into aquatic systems.

In soils and sediments, PAHs are known for their persistence. nih.gov Their strong adsorption to organic matter and clay minerals limits their bioavailability and mobility. nih.gov The persistence of a PAH is influenced by its molecular structure and the environmental conditions.

While specific data on the persistence of this compound is lacking, it is known that dihydro-PAHs are intermediates in the microbial degradation of their parent PAHs. This suggests that under aerobic conditions, this compound may be less persistent than fluoranthene as it is a step further along the degradation pathway. However, under anaerobic conditions, which are common in deeper sediments, the degradation of all PAHs, including dihydro-isomers, is significantly slower.

The distribution within the soil and sediment profile will depend on factors such as organic carbon content, particle size distribution, and the presence of a viable microbial community capable of degradation. nih.govnih.gov

Biotransformation Pathways of Dihydrofluoranthenes by Environmental Microorganisms

The microbial degradation of PAHs is a key process for their removal from the environment. A wide range of bacteria and fungi are known to metabolize PAHs. nih.gov While specific studies on the biotransformation of this compound are limited, the general pathways for PAH degradation provide a framework for understanding its likely fate.

Dihydro-PAHs are established intermediates in the aerobic bacterial degradation of PAHs. The initial step in the aerobic degradation of fluoranthene involves the action of a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov For fluoranthene, this can occur at different positions on the molecule. For example, dioxygenation at the 7,8-carbon positions leads to the formation of cis-7,8-fluoranthene-dihydrodiol. nih.gov

This dihydrodiol is then a substrate for a dehydrogenase enzyme, which re-aromatizes the ring to form a dihydroxy-fluoranthene. This dihydroxylated intermediate can then undergo ring cleavage, either through ortho- or meta-cleavage pathways, leading to the breakdown of the PAH structure into smaller molecules that can enter central metabolic pathways. nih.gov

It is therefore highly probable that this compound can be further metabolized by microorganisms that are capable of degrading fluoranthene. The existing dihydro- structure may make it a more readily available substrate for subsequent enzymatic attack compared to the parent fluoranthene.

Under anaerobic conditions, the degradation of PAHs is much slower and follows different biochemical pathways. The initial activation of the aromatic ring often involves carboxylation rather than oxygenation. asm.org The potential for anaerobic degradation of dihydrofluoranthenes would depend on the presence of suitable microbial consortia and the availability of alternative electron acceptors such as nitrate, sulfate, or iron(III).

Table of Research Findings on Dihydrofluoranthene and Related Compounds:

| Finding | Compound(s) | Research Focus | Reference(s) |

| Dihydro-PAHs are intermediates in aerobic bacterial degradation. | PAHs | Microbial Degradation | nih.govnih.govnih.gov |

| Fluoranthene biotransformation can occur via 7,8-dioxygenation. | Fluoranthene | Microbial Degradation | nih.gov |

| Dioxygenase enzymes are key in the initial oxidation of PAHs. | PAHs | Enzymology | nih.govnih.gov |

| Anaerobic PAH degradation is initiated by carboxylation. | PAHs | Microbial Degradation | asm.org |

| PAHs persist in sediments due to strong adsorption. | PAHs | Environmental Fate | nih.govnih.govnih.gov |

| Photodegradation is a significant atmospheric removal pathway for PAHs. | PAHs | Atmospheric Chemistry | gjournals.orginformahealthcare.com |

Advanced Analytical Methodologies for Detection and Characterization of 1,10b Dihydrofluoranthene in Complex Matrices

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 1,10b-Dihydrofluoranthene, providing high separation efficiency and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer provides mass-to-charge ratio information, enabling precise identification. In the synthesis of related compounds, GC-MS has been utilized to analyze reaction products, confirming the presence of specific isomers and derivatives. researchgate.net

Table 1: Typical GC-MS Parameters for PAH Analysis Applicable to this compound

| Parameter | Typical Value/Condition |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 280-300 °C |

| Oven Temperature Program | Initial temperature of 60-80 °C, ramped to 300-320 °C at 5-10 °C/min |

| Carrier Gas | Helium at a constant flow rate of 1-1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when dealing with complex matrices that may require less stringent sample cleanup, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a robust alternative. chromatographyonline.com LC separates compounds based on their polarity and interaction with the stationary and mobile phases. The use of MS/MS provides an additional layer of selectivity and sensitivity, which is crucial for distinguishing isomers and quantifying trace levels of the analyte. chromatographyonline.com

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size) |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with a modifier like formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |

Hyphenated Techniques for Comprehensive Analysis

To tackle the complexity of environmental and biological samples, more advanced hyphenated techniques are employed. Two-dimensional chromatography, for instance, significantly enhances peak capacity and resolution.

Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different GC columns with orthogonal separation mechanisms. The enhanced separation power of GCxGC is particularly beneficial for resolving isomeric PAHs that may co-elute in a single-dimension separation.

Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, LCxLC provides increased resolving power for complex samples. A fully automated two-dimensional liquid chromatography (2D-LC) system can be developed for online sample clean-up and separation of PAHs from intricate matrices like urban dust and diesel particulate extracts. diva-portal.org

Sample Preparation Strategies for Environmental and Synthetic Samples

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it while removing interfering substances.

For Environmental Samples (e.g., soil, water, air particulates):

Soxhlet Extraction: A classic method for extracting PAHs from solid samples using an organic solvent.

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

Solid-Phase Extraction (SPE): Used for cleaning up extracts and concentrating the analyte. Various sorbents can be used depending on the matrix and the properties of the interfering compounds.

For Synthetic Samples:

Liquid-Liquid Extraction (LLE): Used to separate the synthesized this compound from the reaction mixture.

Flash Chromatography: A purification technique using a stationary phase (commonly silica (B1680970) gel) to isolate the target compound from byproducts and unreacted starting materials. beilstein-journals.org

Spectroscopic Detection Methods Beyond Basic Identification

While MS provides definitive identification, other spectroscopic techniques offer complementary information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for the structural elucidation of newly synthesized compounds. mdpi.com For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the dihydroaromatic structure. beilstein-journals.org Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to analyze mixtures of PAHs by differentiating them based on their diffusion coefficients. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites or degradation products. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Future Research Directions and Emerging Paradigms in 1,10b Dihydrofluoranthene Chemistry

Development of Novel and Sustainable Synthetic Approaches

Future synthetic research concerning 1,10b-dihydrofluoranthene and its derivatives will likely prioritize the principles of green and sustainable chemistry. While traditional synthetic routes to PAHs exist, emerging strategies offer pathways to these molecules with higher efficiency and reduced environmental impact. academicjournals.orgresearchgate.net

Key areas of focus will include:

Catalytic Methodologies: The development of novel catalytic systems is paramount. This includes the exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed [3+3] annulation, which has been successful in the synthesis of other complex PAHs. researchgate.net Furthermore, the use of earth-abundant metal catalysts and organocatalysts will be a significant trend, aiming to replace expensive and toxic heavy metals.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical synthesis represent promising avenues for the construction of the dihydrofluoranthene core. rsc.orgresearchgate.net These methods often proceed under mild conditions without the need for harsh reagents, aligning with the goals of sustainable chemistry. For instance, photocatalytic intramolecular cycloaromatization has been demonstrated for the synthesis of other polycyclic systems, offering a template for future work on dihydrofluoranthenes. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of complex organic molecules is a rapidly growing field. Future research could explore the potential of engineered enzymes to catalyze key bond-forming reactions in the synthesis of this compound precursors, offering a highly selective and environmentally benign alternative to traditional chemical synthesis.

A comparative look at potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Nanocatalysis | High catalytic efficiency, reusability, potential for solvent-free reactions. nih.govresearchgate.net |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. rsc.orgrsc.org |

| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally benign conditions. |

| Electrosynthesis | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. researchgate.net |

Exploration of Advanced Materials Science Applications Based on Dihydrofluoranthene Scaffolds

The unique, strained, and non-planar structure of the this compound core makes it an intriguing building block for advanced materials. Its properties are distinct from its fully aromatic analogue, fluoranthene (B47539), offering opportunities for new material functionalities.

Future research in this area will likely focus on:

Organic Electronics: The semiconducting properties of PAHs are well-established. nih.gov The specific electronic structure of this compound could be exploited in the design of novel organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The non-planar nature of the molecule could influence molecular packing and, consequently, charge transport properties.

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as pendant groups could lead to materials with unique optical and electronic properties. Research into the synthesis of such polymers and the characterization of their properties will be a key direction.

Molecular Sensors: The reactivity of the dihydrofluoranthene core could be harnessed for the development of chemical sensors. The binding of an analyte could induce a change in the electronic structure of the molecule, leading to a detectable optical or electronic response.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and optimization of complex molecules like this compound. mdpi.com These technologies enable precise control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions.

Future directions include:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the key steps in the synthesis of this compound. This could lead to higher yields, reduced reaction times, and safer handling of reactive intermediates.

Automated Reaction Optimization: Utilizing automated systems to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. This can accelerate the discovery of new and more efficient synthetic routes.

In-line Analysis and Purification: Integrating analytical techniques (e.g., NMR, MS) and purification methods directly into the flow system to enable real-time monitoring and isolation of the desired products.

Deeper Theoretical Insights into Aromaticity, Strain, and Reactivity

Computational chemistry provides powerful tools to understand the fundamental properties of molecules like this compound. Deeper theoretical studies will be crucial for guiding synthetic efforts and designing new applications.

Key areas for theoretical investigation include:

Aromaticity and Strain Analysis: Quantifying the degree of aromaticity in the different rings of the this compound system using methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Understanding the interplay between aromaticity and the inherent strain in the molecule is a key challenge.

Reactivity Prediction: Employing Density Functional Theory (DFT) and other computational methods to predict the reactivity of the this compound core towards various reagents. nih.govnih.gov This includes identifying the most likely sites for electrophilic and nucleophilic attack and understanding the mechanisms of potential reactions.

Excited State Properties: Calculating the electronic absorption and emission spectra of this compound and its derivatives to predict their photophysical properties. This is essential for the design of new materials for optoelectronic applications.

A summary of computational methods and their potential applications to this compound is provided in Table 2.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Geometry optimization, reactivity descriptor calculation, mechanistic pathway analysis. nih.govelsevierpure.com |

| Molecular Electrostatic Potential (MESP) | Visualization of electron-rich and electron-poor regions to predict intermolecular interactions. nih.gov |

| Fukui Functions | Identification of local reactivity sites for electrophilic, nucleophilic, and radical attack. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra for materials science applications. |

Environmental Remediation Research Focused on Dihydrofluoranthene Chemistry

While many PAHs are known environmental pollutants, research into the environmental fate and potential remediation of this compound is currently lacking. Future research should address this gap.

Biodegradation Studies: Investigating the ability of microorganisms to degrade this compound. academicjournals.orgmdpi.comnih.govresearchgate.net This would involve isolating and identifying microbial strains capable of metabolizing this compound and elucidating the enzymatic pathways involved. Studies on the biodegradation of the related PAH, fluoranthene, have identified key bacterial strains and metabolic intermediates, providing a starting point for such research. researchgate.net

Photocatalytic Degradation: Exploring the use of semiconductor photocatalysts to break down this compound into less harmful substances. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com This "green" technology could offer a sustainable approach to water and soil purification.

Toxicity Assessment: Conducting comprehensive toxicological studies to understand the potential risks of this compound and its degradation products to ecosystems and human health.

Interdisciplinary Research with Nanoscience and Catalysis

The convergence of this compound chemistry with nanoscience and catalysis opens up exciting new possibilities.

Functionalized Nanoparticles: Covalently attaching this compound derivatives to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) to create novel hybrid materials. nih.govnih.govutwente.nlgoogle.comresearchgate.net These functionalized nanoparticles could have applications in areas such as bioimaging, drug delivery, and sensing.

Dihydrofluoranthene-based Catalysts: Using the this compound scaffold as a ligand for transition metal catalysts. The unique steric and electronic properties of the ligand could influence the activity and selectivity of the catalyst in various organic transformations.

Mechanistic Probes in Catalysis: Employing this compound and its derivatives as mechanistic probes to understand the intricate details of catalytic cycles. elsevierpure.comnih.gov

Conclusion

Summary of Key Academic Contributions to 1,10b-Dihydrofluoranthene Research

The body of academic work specifically focused on this compound is notably sparse. Research in the broader field of fluoranthene (B47539) chemistry has primarily centered on the parent aromatic compound, fluoranthene, and its more stable hydrogenated or substituted derivatives. The synthesis of related structures, such as perfluorinated tetrahydrofluoranthenes, has been documented, offering potential, though unconfirmed, synthetic pathways that might be adapted to produce this compound. For instance, the intramolecular cyclization of substituted tetralins in the presence of strong acids is a known method for creating the core fluoranthene structure. However, direct synthesis and isolation of the 1,10b-dihydro isomer have not been extensively reported, suggesting it may be a transient intermediate or a minor product in reactions leading to more stable isomers. The lack of dedicated studies means that our understanding of its specific properties and reactivity remains largely theoretical, inferred from the behavior of analogous compounds.

Outlook on the Continued Significance of Dihydrofluoranthene Studies

Despite the limited direct research on this compound, the study of dihydro-PAHs continues to be a significant endeavor in organic chemistry. These compounds serve as crucial intermediates in both synthetic and mechanistic studies, providing insights into the processes of aromatization and hydrogenation. Understanding the relative stabilities and interconversion of different dihydrofluoranthene isomers, including the 1,10b-dihydro variant, could illuminate the mechanisms of reactions such as catalytic dehydrogenation and electrophilic substitution on partially saturated polycyclic systems. Future research, likely aided by advanced computational modeling and highly sensitive spectroscopic techniques, may yet isolate and fully characterize this compound. Such work would not only fill a gap in the fundamental knowledge of PAH chemistry but could also have implications for materials science and environmental chemistry, where the degradation and transformation of PAHs are of critical importance. The pursuit of knowledge on these specific isomers remains a valuable niche in the broader landscape of polycyclic aromatic hydrocarbon research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.